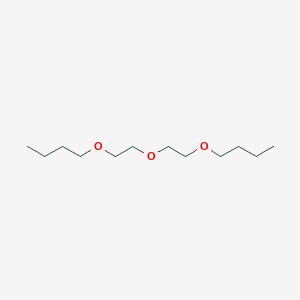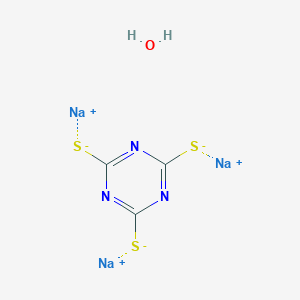
Sodium trithiocyanurate
Overview
Description
Sodium trithiocyanurate is a chemical compound that has been studied in various contexts due to its interesting coordination chemistry and potential applications. The compound has been mentioned in the context of crystal structures and coordination polymers, where sodium ions interact with organic ligands to form complex structures.
Synthesis Analysis
The synthesis of sodium trithiocyanurate derivatives can be achieved through partial neutralization reactions. For instance, the monosodium salt of trithiocyanuric acid, C3N3S3H2Na, is obtained by partially neutralizing trithiocyanuric acid with NaOH, resulting in a trihydrate form . This compound serves as a precursor for synthesizing other metallated derivatives of trithiocyanuric acid.
Molecular Structure Analysis
The molecular structure of sodium trithiocyanurate complexes has been elucidated using X-ray diffraction techniques. In one study, a complex formed between sodium isothiocyanate and dibenzo-30-crown-10 was analyzed, revealing that each sodium cation is coordinated to an isothiocyanate anion through the nitrogen atom, forming a pentagonal-bipyramidal arrangement around the sodium ion . In another case, the sodium ion in the monosodium salt of trithiocyanuric acid displays a cis-S2NaO4 coordination sphere and is hydrogen bonded to the anion .
Chemical Reactions Analysis
Sodium trithiocyanurate can react with various metal salts to form different complexes. For example, when the monosodium salt of trithiocyanuric acid is reacted with metal chlorides like (Ph3P)AuCl and Me3SnCl, tri-substituted compounds are formed, indicating the versatility of sodium trithiocyanurate in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium trithiocyanurate complexes are diverse. The coordination polymer [Na(H2TNPG)(H2O)2]n, synthesized from trinitrophloroglucinol and NaHCO3, exhibits a monoclinic crystal system and forms a network structure through coordination bonds, electrostatic interactions, and intermolecular hydrogen bonds . The thermal decomposition of this complex involves multiple exothermic processes, indicating its energetic nature and potential use in initiating compositions. Moreover, the compound is sensitive to mechanical stimuli, which is a critical consideration for its handling and application in explosive materials .
Scientific Research Applications
Ionic Conductivity and Coordination Polymers : Sodium trithiocyanurate forms coordination polymers with alkali metal ions, showing ionic conductivity and unique structural features. For instance, sodium trithiocyanurate trihydrate demonstrates interesting structural properties with potential applications in conductivity studies (Tominaka, Henke, & Cheetham, 2013).
Enhancement of Raman Signal in SERS Systems : In Surface-Enhanced Raman Scattering (SERS) systems, sodium trithiocyanurate enhances the Raman signal. This can be crucial for applications in analytical and spectroscopic methods (Redón et al., 2022).
Supramolecular Self-Assembly : The compound is involved in supramolecular self-assembly, useful in the study of crystal structures and potential applications in materials science (Mahon, Molloy, Venter, & Haiduc, 2003).
Photocatalytic Activity in Water Treatment : Sodium trithiocyanurate has been identified as effective in heavy metal chelation, with potential applications in environmental remediation and water treatment (Guo et al., 2019).
Corrosion Inhibition : It acts as a corrosion inhibitor for copper in saline environments, relevant to material science and industrial applications (Hong et al., 2013).
Anticholinesterase Activity in Medicinal Chemistry : Complexes of sodium trithiocyanurate with various metals have shown anticholinesterase activity, indicating potential applications in medicinal chemistry (Kopel et al., 2014).
Battery Technology : Its derivatives are studied for applications in sodium-ion batteries, highlighting its relevance in energy storage technologies (Kumar & Kanchan, 2019).
Heavy Metal Ion Removal in Wastewater Treatment : Sodium trithiocyanurate is effective in removing heavy metals from industrial wastewater, emphasizing its environmental significance (Thomas et al., 2021).
Safety And Hazards
properties
IUPAC Name |
trisodium;1,3,5-triazine-2,4,6-trithiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVOYAFUSJONHU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N3Na3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
638-16-4 (Parent) | |
| Record name | Sodium trithiocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044853 | |
| Record name | Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt | |
CAS RN |
17766-26-6 | |
| Record name | Sodium trithiocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TRITHIOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8XOU36QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



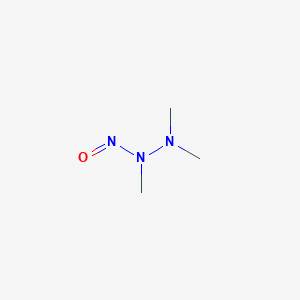
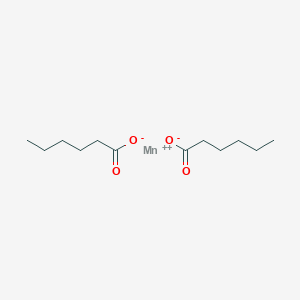
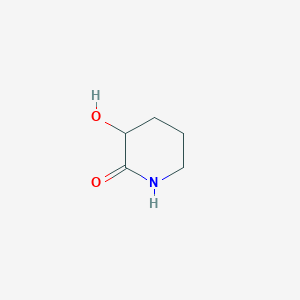
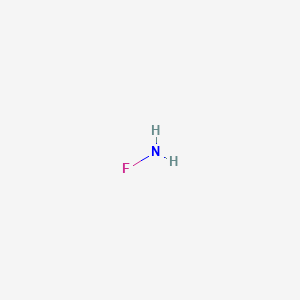
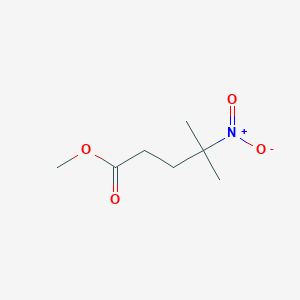
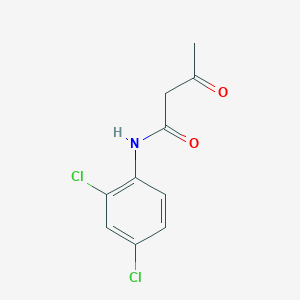

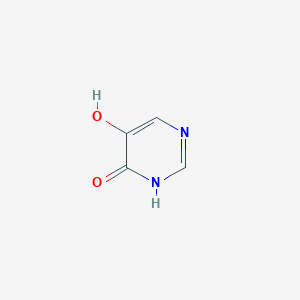
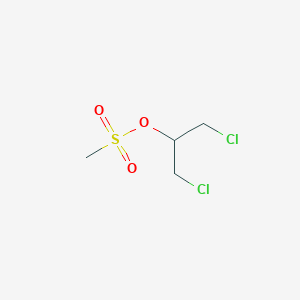

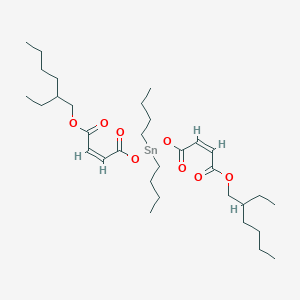
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)

